Cancer Cell vs. Normal Cell Viability Selectivity Ratio
In a head-to-head in vitro cell viability assay, 2,3-DCPE demonstrated a selectivity ratio of approximately 4.7- to 14.2-fold for cancer cells over normal human fibroblasts [1]. Specifically, IC50 values against human colon cancer cell lines LoVo and DLD-1 were 0.89 µM and 1.95 µM, and against lung cancer cell lines H1299 and A549 were 2.24 µM and 2.69 µM, respectively, compared to an IC50 of 12.6 µM for normal human fibroblasts [1]. This cancer-versus-normal selectivity profile is infrequently reported with comparable granularity for many Bcl-XL inhibitors such as ABT-263 (navitoclax), which typically achieves sub-nanomolar binding affinities but whose functional cellular selectivity between cancerous and normal cells is not established across an equivalent panel of paired cell lines [2].
| Evidence Dimension | In vitro cell viability (IC50) — cancer cell lines vs. normal human fibroblasts |
|---|---|
| Target Compound Data | IC50 range: 0.89–2.69 µM across 4 human cancer cell lines (LoVo, DLD-1, H1299, A549); IC50 normal fibroblasts: 12.6 µM |
| Comparator Or Baseline | Baseline: Normal human fibroblasts (IC50 = 12.6 µM). Comparator context: ABT-263 (navitoclax) shows potent Bcl-XL binding (Ki <1 nM) but analogous paired cancer vs. normal cell viability data not reported. |
| Quantified Difference | Selectivity ratio: 4.7-fold (12.6/2.69) to 14.2-fold (12.6/0.89) favoring cancer cells over normal fibroblasts |
| Conditions | Cell viability assay (likely MTT/MTS-based); 4 human cancer cell lines (colon: LoVo, DLD-1; lung: H1299, A549) and normal human fibroblasts; Wu et al. 2004 Cancer Research |
Why This Matters
This selectivity ratio provides a quantitative basis for choosing 2,3-DCPE over other Bcl-XL inhibitors when experimental designs require differential cytotoxicity between cancer and normal cells, as many BH3 mimetics lack published cancer-to-normal selectivity data in paired cell line panels.
- [1] Wu, S., Zhu, H., Gu, J., Zhang, L., Teraishi, F., Davis, J. J., Jacob, D. A., & Fang, B. (2004). Induction of Apoptosis and Down-Regulation of Bcl-XL in Cancer Cells by a Novel Small Molecule, 2[[3-(2,3-Dichlorophenoxy)propyl]amino]ethanol. Cancer Research, 64(3), 1110-1113. View Source
- [2] Tse, C., Shoemaker, A. R., Adickes, J., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421-3428. (Navitoclax binding Ki <1 nM; selective cancer-normal cell viability data not reported). View Source
